Potassium carbonate-13C (K213CO3, CAS 122570-45-0) is a highly soluble, bench-stable inorganic salt widely utilized as a solid-state source of the 13C isotope. Unlike gaseous 13CO2, which requires specialized handling, K213CO3 offers precise gravimetric dosing for isotopic labeling, metabolic tracing, and the synthesis of 13C-enriched active pharmaceutical ingredients (APIs). It functions dually as a strong base and a nucleophilic 13C-carboxylate precursor, featuring exceptional aqueous solubility (~112 g/100 mL at 20 °C) and favorable weak ion-pairing characteristics in polar aprotic solvents. These baseline properties make it a highly processable and efficient reagent for transition-metal-catalyzed carboxylations and in situ 13CO2 generation workflows [1].
Procurement substitution with alternative 13C sources frequently compromises reaction design and process scalability. Relying on 13CO2 gas necessitates expensive, high-pressure gas manifolds and introduces volumetric dosing errors and leak risks, whereas K213CO3 allows for exact milligram-scale gravimetric weighing. Substituting with Barium carbonate-13C (Ba13CO3) severely limits direct reactivity; because Ba13CO3 is virtually insoluble in water (~0.0014 g/100 mL), it is strictly relegated to acid-mediated 13CO2 generation and cannot participate directly in biphasic or aqueous catalytic cycles. Furthermore, substituting with Sodium carbonate-13C (Na213CO3) reduces aqueous solubility by over 80% and tightens ion pairing, which depresses the effective basicity and nucleophilicity of the 13C-carbonate anion in polar aprotic solvents, ultimately lowering the isotopic incorporation yield in API synthesis [1].
For direct isotopic labeling in aqueous or biphasic media, the solubility of the 13C source dictates the maximum achievable concentration and reaction rate. K213CO3 exhibits an aqueous solubility of approximately 112 g/100 mL at 20 °C. In direct contrast, Na213CO3 dissolves at only 21.5 g/100 mL, and Ba13CO3 is practically insoluble (0.0014 g/100 mL). This >5-fold quantitative advantage over the sodium analog and >80,000-fold advantage over the barium analog allows K213CO3 to be used directly in high-concentration catalytic cycles without requiring prior acid digestion to release 13CO2[1].
| Evidence Dimension | Aqueous solubility at 20 °C |
| Target Compound Data | K213CO3 (~112 g/100 mL) |
| Comparator Or Baseline | Na213CO3 (~21.5 g/100 mL) and Ba13CO3 (~0.0014 g/100 mL) |
| Quantified Difference | >5x higher than sodium analog; >80,000x higher than barium analog |
| Conditions | Aqueous solution at standard ambient temperature (20 °C) |
Enables high-concentration, direct-addition isotopic labeling in aqueous and biphasic systems, eliminating the need for complex multi-step gas generation.
The use of 13CO2 gas requires volumetric or manometric dosing through specialized high-pressure manifolds, which can introduce dosing variability and leak risks for the expensive isotope. K213CO3, as a bench-stable solid, allows for standard gravimetric weighing on an analytical balance, routinely achieving sub-milligram precision (<1% error). When paired with a two-chamber reactor, K213CO3 enables the stoichiometric, on-demand generation of 13CO2 via simple acid addition, matching the labeling efficiency of direct gas usage while completely bypassing the capital expenditure of gas handling equipment [1].
| Evidence Dimension | Handling requirements and dosing methodology |
| Target Compound Data | K213CO3 (Solid, gravimetric dosing, <1% error, standard glassware) |
| Comparator Or Baseline | 13CO2 (Gas, volumetric/manometric dosing, requires high-pressure manifolds) |
| Quantified Difference | Eliminates specialized gas manifold capital costs and volumetric dosing variance |
| Conditions | Benchtop isotopic labeling and in situ gas generation |
Dramatically lowers the barrier to entry and equipment costs for 13C labeling while protecting high-value isotopes from handling losses.
In advanced isotopic labeling protocols, such as photoredox-catalyzed carbon isotope exchange, the choice of the countercation is critical for solubility and base efficacy. Studies demonstrate that larger cations (like K+ and Cs+) provide higher isotopic incorporation than smaller cations (Na+) due to weaker ion pairing and enhanced solubility in solvents like DMSO or DMA. Substituting K213CO3 with Na213CO3 in these aprotic environments significantly depresses the availability of the 13C-carboxylate, leading to lower overall yields of the labeled target [1].
| Evidence Dimension | Effective basicity and relative reaction yield in aprotic solvents |
| Target Compound Data | K213CO3 (Weaker ion pairing, higher effective nucleophilicity) |
| Comparator Or Baseline | Na213CO3 (Tighter ion pairing, lower effective basicity) |
| Quantified Difference | Significant reduction in isotopic incorporation and reaction yield when substituting K+ for Na+ in aprotic media |
| Conditions | Transition-metal or photoredox catalyzed carboxylation in polar aprotic solvents |
Maximizes the chemical yield and isotopic incorporation efficiency of expensive 13C precursors in API synthesis.
Because of its precise gravimetric handling and rapid acid-mediated decomposition, K213CO3 is a highly efficient precursor for two-chamber reactor systems. It allows chemists to generate exact stoichiometric amounts of 13CO2 on demand for transition-metal-catalyzed carboxylations of aryl halides, completely avoiding the infrastructure costs and safety hazards associated with high-pressure 13CO2 gas cylinders [1].
Leveraging its exceptional aqueous solubility (>112 g/100 mL), K213CO3 is highly effective for synthesizing 13C-labeled metabolic tracers and conducting direct biphasic carboxylations. Unlike Ba13CO3, which requires prior acid digestion due to its insolubility, K213CO3 can be added directly to aqueous reaction mixtures, acting simultaneously as a strong base and the primary 13C source [2].
In the synthesis of 13C-labeled active pharmaceutical ingredients (APIs) and amino acids via photoredox catalysis, K213CO3 provides the necessary basicity and weak ion-pairing required in polar aprotic solvents (like DMSO). It ensures high isotopic incorporation rates during decarboxylative electrophile trapping, yielding higher incorporation than sodium-based alternatives that suffer from tight ion pairing and lower solubility [3].
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